
Depyruvamide bleomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Depyruvamide bleomycin, also known as this compound, is a useful research compound. Its molecular formula is C52H78N15O20S3+ and its molecular weight is 1329.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Oncological Applications
Depyruvamide bleomycin has been explored in various chemotherapy regimens for treating cancers such as Hodgkin's lymphoma and testicular cancer. Its inclusion in combination therapies, such as the ABVD regimen (Adriamycin, bleomycin, vincristine, dacarbazine), has shown efficacy in inducing remission in patients with advanced stages of these malignancies .
Case Studies:
- A study involving multiple patients treated for Hodgkin's lymphoma revealed that those receiving bleomycin exhibited significant tumor regression. However, some patients developed pulmonary toxicity, necessitating careful monitoring and adjustment of treatment protocols .
Dermatological Applications
This compound has been effectively utilized for treating various dermatological conditions, particularly viral warts that have proven resistant to conventional therapies.
Efficacy in Wart Treatment:
- A clinical trial assessed the use of intralesional bleomycin injections for periungual warts after ablative fractional carbon dioxide laser treatment. The results indicated a complete clearance rate of 68.4% among participants . This highlights the potential of this compound as an effective treatment option for difficult-to-treat skin lesions.
Table 1: Summary of Clinical Outcomes for Wart Treatments Using this compound
Treatment Method | Complete Clearance Rate | Partial Response Rate | Adverse Effects |
---|---|---|---|
Intralesional Bleomycin after CO2 Laser | 68.4% | 7.8% | Moderate pain, hyperpigmentation |
Intralesional Bleomycin for resistant warts | Varies by site | Varies | Localized pain, transient erythema |
Toxicity and Side Effects
While this compound is effective, it is not without risks. Pulmonary toxicity remains a significant concern, particularly with prolonged exposure or high doses. Case reports have documented instances where patients developed severe pulmonary complications following treatment with bleomycin-containing regimens .
Monitoring Protocols:
- Regular chest imaging and respiratory assessments are recommended during treatment to identify potential pulmonary toxicity early. Adjustments to therapy may be necessary based on individual patient responses and side effects experienced.
特性
CAS番号 |
71716-64-8 |
---|---|
分子式 |
C52H78N15O20S3+ |
分子量 |
1329.5 g/mol |
IUPAC名 |
3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-(1,3-diamino-3-oxopropyl)-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium |
InChI |
InChI=1S/C52H77N15O20S3/c1-19-31(64-43(67-42(19)55)23(53)12-29(54)71)47(80)66-33(39(24-13-57-18-60-24)85-51-41(37(75)35(73)27(14-68)84-51)86-50-38(76)40(87-52(56)82)36(74)28(15-69)83-50)48(81)61-21(3)34(72)20(2)44(77)65-32(22(4)70)46(79)59-10-8-30-62-26(17-88-30)49-63-25(16-89-49)45(78)58-9-7-11-90(5)6/h13,16-18,20-23,27-28,32-41,50-51,68-70,72-76H,7-12,14-15,53H2,1-6H3,(H11-,54,55,56,57,58,59,60,61,64,65,66,67,71,77,78,79,80,81,82)/p+1 |
InChIキー |
LEVIRQUCOGTXNN-UHFFFAOYSA-O |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |
正規SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |
同義語 |
depyruvamide bleomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。